Diethyl 4-(4-{[(2-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-[4-(2-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound is particularly noted for its potential anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of 3,5-DIETHYL 4-[4-(2-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multistep synthetic route. One common method is the Hantzsch multicomponent condensation reaction, which involves the reaction of ethyl chloroacetate, 4-substituted benzaldehyde, and ammonium hydroxide . The reaction conditions often include refluxing in ethanol or methanol, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it back to the corresponding dihydropyridine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for developing new therapeutic agents
Industry: Potentially useful in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels. It modulates the activity of these channels, leading to its observed pharmacological effects. The compound’s structure allows it to bind effectively to these targets, influencing various cellular pathways .
Comparison with Similar Compounds
Similar compounds include other 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine. Compared to these, 3,5-DIETHYL 4-[4-(2-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exhibits unique structural features that may enhance its pharmacological profile . These features include specific substitutions on the phenyl ring and ester groups, which can influence its binding affinity and activity.
Properties
Molecular Formula |
C27H29NO7 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
diethyl 4-[4-(2-methoxybenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29NO7/c1-6-33-26(30)22-16(3)28-17(4)23(27(31)34-7-2)24(22)18-12-14-19(15-13-18)35-25(29)20-10-8-9-11-21(20)32-5/h8-15,24,28H,6-7H2,1-5H3 |
InChI Key |
BCCBWMUINGGIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCC)C)C |
Origin of Product |
United States |
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